molecular formula C10H6F6O2 B7995919 6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone

6'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone

Cat. No.: B7995919
M. Wt: 272.14 g/mol
InChI Key: XXVNKFOPOVOHSG-UHFFFAOYSA-N
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Description

6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone is a synthetic organic compound characterized by the presence of methoxy and hexafluoropropiophenone groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone typically involves the introduction of methoxy and hexafluoropropiophenone groups onto a suitable aromatic precursor. Common synthetic routes may include:

    Nucleophilic Substitution: A methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Fluorination: The hexafluoropropiophenone moiety can be introduced through fluorination reactions, often using reagents like hexafluoropropylene oxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the hexafluoropropiophenone moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles such as halides or amines are used under appropriate conditions.

Major Products:

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of hexafluoropropanol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone finds applications in several fields:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the hexafluoropropiophenone moiety can influence the compound’s lipophilicity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Methoxy-2,2,3,3,3,3-hexafluoropropiophenone
  • 6-Methoxy-2,3’-bipyridine
  • 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline

Comparison: 6’-Methoxy-2,2,3,3,3,3’-hexafluoropropiophenone is unique due to the presence of both methoxy and hexafluoropropiophenone groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(5-fluoro-2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-7-3-2-5(11)4-6(7)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVNKFOPOVOHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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